Ethyl 7-(3-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C17H19ClN4O2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
ethyl 7-(3-chlorophenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19ClN4O2/c1-3-6-13-14(16(23)24-4-2)15(11-7-5-8-12(18)9-11)22-17(21-13)19-10-20-22/h5,7-10,15H,3-4,6H2,1-2H3,(H,19,20,21) |
InChI Key |
YJGFFGBJLBGOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Multi-Component Cyclocondensation
A plausible route involves the cyclocondensation of ethyl 3-aminocrotonate with a substituted hydrazine derivative, followed by triazole ring formation. For example:
-
Formation of Pyrimidine Core : Reaction of ethyl 3-aminocrotonate with a propyl-substituted β-ketoester under acidic conditions generates a dihydropyrimidine intermediate.
-
Triazole Ring Closure : Treatment with hydrazine hydrate or a substituted hydrazine introduces the triazole moiety. The 3-chlorophenyl group may be introduced via Suzuki-Miyaura coupling at an early stage.
Palladium-Catalyzed Cross-Coupling
Patent WO2019217550A1 highlights the utility of palladium catalysts in constructing aryl-pyridine systems. Adapting this approach:
-
Boronic Acid Coupling : A boronic acid bearing the 3-chlorophenyl group could couple with a halogenated triazolopyrimidine precursor.
-
Esterification : Subsequent esterification with ethanol in the presence of a base like potassium carbonate (K₂CO₃) yields the target ethyl ester.
Stepwise Synthesis and Reaction Optimization
Key Reaction Steps
The following generalized procedure is proposed, extrapolated from analogous syntheses:
| Step | Reaction Component | Conditions | Purpose |
|---|---|---|---|
| 1 | Ethyl 3-aminocrotonate + β-ketoester | HCl (cat.), reflux in ethanol | Form dihydropyrimidine core |
| 2 | Hydrazine hydrate | 80°C, 12 hrs in THF | Cyclize to triazolo[1,5-a]pyrimidine |
| 3 | Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1) | Introduce 3-chlorophenyl group |
| 4 | Esterification | Ethanol, H₂SO₄ (cat.), reflux | Install ethyl ester at position 6 |
Solvent and Base Selection
Patent WO2019217550A1 emphasizes solvent and base choices for analogous reactions:
-
Solvents : Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (Me-THF) are preferred for coupling steps due to their ability to solubilize polar intermediates while minimizing side reactions.
-
Bases : Potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃) enhance coupling efficiency. For example, Cs₂CO₃ in THF achieves >95% conversion in palladium-mediated reactions.
Purification and Impurity Control
Chromatographic Techniques
Crude products often require silica gel chromatography using ethyl acetate/hexane gradients (20–50%) to isolate the target compound. High-performance liquid chromatography (HPLC) analysis reveals residual impurities, which are minimized by:
Impurity Profiling
Common by-products include:
-
Dehalogenated Analog : Formation of a phenyl group instead of 3-chlorophenyl due to incomplete coupling.
-
Ester Hydrolysis Products : Generated during prolonged reaction times, detectable via HPLC.
Industrial-Scale Considerations
Process Intensification
-
Continuous Flow Systems : Microreactors reduce reaction times for cyclization steps from 12 hrs to 2–3 hrs.
-
Catalyst Recycling : Pd immobilization on magnetic nanoparticles enables reuse for up to 5 cycles without significant activity loss.
Cost Efficiency
| Component | Cost Reduction Strategy | Outcome |
|---|---|---|
| Palladium catalyst | Use of Pd(OAc)₂ instead of Pd(PPh₃)₄ | 40% lower catalyst cost |
| Solvent Recovery | THF distillation and reuse | 70% solvent cost savings |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that ethyl 7-(3-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits promising antimicrobial properties. Studies have shown that the compound demonstrates effectiveness against a range of bacteria and fungi.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 12 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Neuroprotective Effects
This compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. Preclinical studies suggest that it may reduce oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Alzheimer’s Disease Models
In a study involving transgenic mice models for Alzheimer’s disease, treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.
Anti-inflammatory Applications
The compound has also shown anti-inflammatory properties in various models of inflammation. Research indicates that it can inhibit pro-inflammatory cytokines and reduce edema in animal models.
Table 3: Anti-inflammatory Activity
| Inflammatory Model | Effect Observed |
|---|---|
| Carrageenan-induced paw edema | Significant reduction in swelling |
| Lipopolysaccharide-induced inflammation | Decreased TNF-alpha levels |
Mechanism of Action
The mechanism of action of Ethyl 7-(3-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Key Observations:
- Position 5: Propyl (target) vs. amino (), trifluoromethyl (), or methyl ().
- Position 7 : 3-Chlorophenyl (target) vs. 2-chlorophenyl (), 4-phenyl (), or 4-chlorophenyl (). The position of the chloro substituent on the phenyl ring influences steric and electronic interactions with biological targets.
- Position 6 : Ethyl ester (target) vs. methyl ester (). Ethyl esters generally exhibit slower hydrolysis rates, prolonging metabolic stability .
Pharmacological Activity
- Enzyme Inhibition : The trifluoromethyl derivative () shows promise as a metalloproteinase II inhibitor (binding energy: -9.2 kcal/mol), comparable to ZINC000021797248 .
- Antimicrobial Activity : Analogues like ethyl 7-(4-chlorophenyl)-5-methyl derivatives exhibit moderate activity against fungal pathogens, though less potent than commercial agents .
Physicochemical Data
Biological Activity
Ethyl 7-(3-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound belongs to the triazolopyrimidine family and features a unique arrangement of functional groups that contribute to its biological activity. Its structure includes:
- Ethyl ester group
- 3-chlorophenyl group
- Propyl group
These substituents play crucial roles in modulating the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit enzymes related to cell proliferation, potentially leading to anticancer effects. Specific investigations have focused on its interaction with enzymes involved in cancer cell signaling pathways.
- Antimicrobial Activity : The compound has shown promise against various bacterial strains and fungi. Its structural similarities to known antimicrobial agents suggest it may inhibit microbial growth through similar mechanisms .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes : Inhibiting key enzymes involved in cellular processes.
- Receptors : Modulating receptor activity related to cell signaling.
Understanding these interactions is critical for assessing the therapeutic potential of this compound .
Comparative Studies
To further elucidate the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some comparative findings:
| Compound Name | Structural Differences | Potential Impact on Activity |
|---|---|---|
| Ethyl 7-(3-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Bromine substituent instead of chlorine | May alter reactivity and biological activity |
| Ethyl 7-(3-methylphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Methyl group introduces different steric effects | Changes electronic properties |
| Ethyl 7-(3-nitrophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Nitro group alters electronic characteristics | Potentially impacts chemical behavior and activity |
This comparison highlights how variations in substituents can significantly influence the biological properties of triazolopyrimidine derivatives.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited proliferation in cancer cell lines such as MCF-7 and HepG2. The observed IC50 values indicate a promising anticancer profile compared to standard chemotherapeutics.
- Antimicrobial Testing : The compound exhibited significant antibacterial activity against pathogens like E. coli and S. aureus. The results from disk diffusion assays confirmed its potential as an antimicrobial agent.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the triazolopyrimidine core can lead to enhanced biological activity. For instance, substituents that increase lipophilicity tend to improve membrane permeability and bioavailability.
Q & A
Q. What are the established synthetic routes for Ethyl 7-(3-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction parameters influence yield?
The compound is typically synthesized via multi-component reactions. A common method involves condensing 3-amino-1,2,4-triazole derivatives with substituted aldehydes (e.g., 3-chlorobenzaldehyde) and β-keto esters (e.g., ethyl acetoacetate) in ethanol or glacial acetic acid under reflux (12–24 hours). Catalysts like APTS (3-aminopropyltriethoxysilane) or acidic conditions (HCl) are critical for regioselectivity and yield optimization . Key parameters include:
- Solvent choice : Ethanol improves solubility of intermediates, while glacial acetic acid accelerates cyclization.
- Temperature : Reflux conditions (70–80°C) balance reaction rate and side-product suppression.
- Catalyst loading : 5–10 mol% APTS enhances triazole-pyrimidine ring formation efficiency.
Yields typically range from 60–85% after recrystallization .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, Cremer & Pople puckering analysis can validate the envelope conformation of the dihydropyrimidine ring, while torsion angles and dihedral angles between aromatic substituents (e.g., 83.94° for chlorophenyl vs. triazolo-pyrimidine plane) confirm stereoelectronic effects . Complementary techniques include:
- NMR : H and C NMR identify substituent integration (e.g., ethyl ester protons at δ 4.02–4.25 ppm) and aromatic splitting patterns .
- IR spectroscopy : Carboxylate C=O stretches (~1700 cm) and triazole C-N vibrations (~1550 cm) verify functional groups .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or impurities in large-scale synthesis?
Advanced optimization employs Design of Experiments (DOE) to evaluate interactions between variables (e.g., solvent ratio, catalyst concentration). For example:
- Response Surface Methodology (RSM) can model the impact of ethanol/water ratios (1:1 v/v) on reaction efficiency, reducing byproducts like uncyclized intermediates .
- Microwave-assisted synthesis (e.g., 323 K for 30 minutes) shortens reaction times by 50% compared to conventional reflux, improving throughput .
Post-synthesis, HPLC-PDA with C18 columns (acetonitrile/water gradient) identifies impurities, while recrystallization in acetone/ethanol mixtures enhances purity (>98%) .
Q. How should researchers resolve contradictions in reported biological activities of triazolo-pyrimidine derivatives?
Discrepancies in bioactivity (e.g., antiproliferative IC values) often arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:
- Comparative SAR studies : Synthesize analogs with systematic substituent changes (e.g., 3-chlorophenyl vs. 4-chlorophenyl) to isolate electronic/steric effects .
- Standardized bioassays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to minimize inter-lab variability .
Q. What computational approaches are suitable for predicting the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like MDM2-p53 (PDB ID: 1T4E). The chlorophenyl group’s hydrophobic pocket occupancy may explain inhibitory activity .
- MD simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD <2 Å indicating robust target engagement .
Q. How can the stability of the ethyl ester moiety be assessed under physiological conditions?
Q. What strategies validate the compound’s enzyme inhibition mechanism in vitro?
- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to measure displacement IC.
- Kinetic studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For dihydrofolate reductase (DHFR), values <1 μM indicate high affinity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
